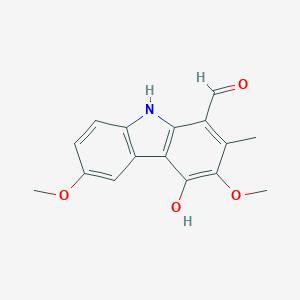![molecular formula C29H40O5 B010187 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate CAS No. 107133-34-6](/img/structure/B10187.png)
4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate
Overview
Description
4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate: is an organic compound that belongs to the class of epoxy esters. This compound is characterized by the presence of an epoxy group attached to a phenyl ring, which is further connected to a benzoate moiety through a decyloxy chain. The compound’s unique structure imparts it with distinct chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate typically involves a multi-step process:
Epoxidation: The initial step involves the epoxidation of a suitable precursor, such as a hexyloxy phenyl compound, using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the epoxy group.
Esterification: The next step involves the esterification of the epoxidized compound with 4-(decyloxy)benzoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate: undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the ester linkage, to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxy group may yield diols, while reduction of the ester linkage may produce alcohols.
Scientific Research Applications
4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and biochemical pathways.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives, due to its reactive epoxy group.
Mechanism of Action
The mechanism by which 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate exerts its effects involves interactions with various molecular targets:
Epoxy Group Reactivity: The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules.
Aromatic Rings: The aromatic rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to specific targets.
Ester Linkage: The ester linkage can undergo hydrolysis, releasing the corresponding alcohol and acid, which may have biological activities.
Comparison with Similar Compounds
4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as and share structural similarities but differ in the length of the epoxy-containing alkyl chain.
Uniqueness: The specific combination of the epoxy group, phenyl ring, and decyloxy benzoate moiety in imparts unique chemical reactivity and physical properties, making it distinct from other related compounds.
Properties
IUPAC Name |
[4-[[(2S,3S)-3-propyloxiran-2-yl]methoxy]phenyl] 4-decoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O5/c1-3-5-6-7-8-9-10-11-21-31-24-15-13-23(14-16-24)29(30)33-26-19-17-25(18-20-26)32-22-28-27(34-28)12-4-2/h13-20,27-28H,3-12,21-22H2,1-2H3/t27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWUPBPBMWMRLN-NSOVKSMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3C(O3)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC[C@H]3[C@@H](O3)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107133-34-6 | |
| Record name | 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What distinct phases does EHPDB exhibit and how are they characterized?
A: EHPDB showcases several liquid crystal phases, including nematic (N), smectic A (SmA), smectic C (SmC), and a metastable S3 phase. [] These phases are distinguished by their varying degrees of molecular order and orientation. For instance, the SmC phase, a chiral tilted smectic phase, exhibits ferroelectric properties, meaning it possesses spontaneous electric polarization that can be switched by an electric field. [, ]
Q2: What molecular motions contribute to the dielectric properties of EHPDB?
A: Research using time-domain reflectometry reveals two primary relaxation processes in EHPDB. [, ] The high-frequency process, occurring around 2 GHz, is attributed to rapid internal molecular reorientations. Conversely, the low-frequency process, observed around 150 MHz, is linked to the hindered rotation of molecules around their long axis. This hindered rotation is significant as it contributes to the macroscopic polarization observed in the ferroelectric SmC* phase. [, ]
Q3: How do polymer networks influence the SmC* phase in EHPDB?
A: Studies employing high-resolution x-ray diffraction demonstrate that incorporating polymer networks into EHPDB influences the tilt angle within the SmC phase. [] Notably, polymerizing EHPDB within the SmC phase leads to a more pronounced decrease in tilt angle compared to polymerization in the isotropic phase. Furthermore, the presence of even trace amounts of polymer can alter the nature of the SmA-SmC transition from a weak first-order to a continuous transition. []
Q4: How can the dielectric properties of EHPDB be exploited in applications?
A: EHPDB's dielectric anisotropy, meaning the difference in its permittivity (ability to store electrical energy) along different directions, makes it valuable in liquid crystal displays (LCDs). [] By controlling the orientation of EHPDB molecules with electric fields, the intensity of light passing through the material can be modulated, forming the basis of LCD technology.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


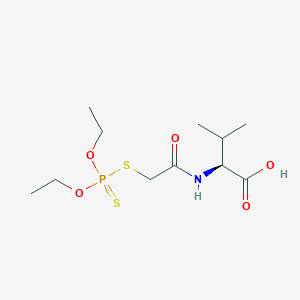
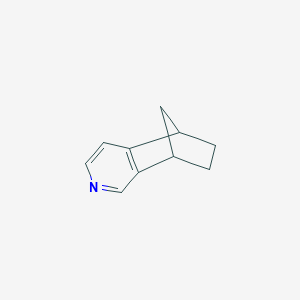

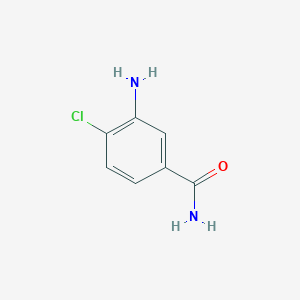
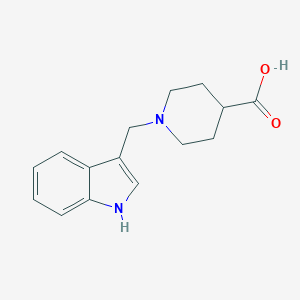

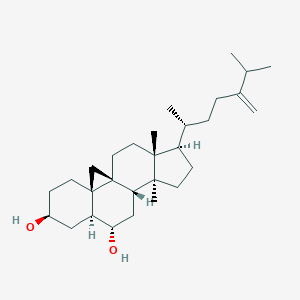
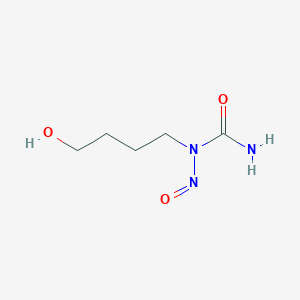
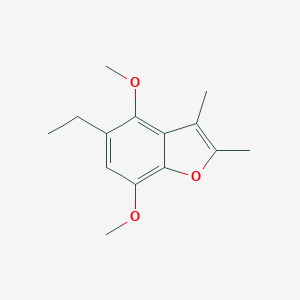
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
